(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone
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Overview
Description
(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone is a complex organic compound that features a pyridine ring substituted with a methyl group and a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 5-methyl-6-bromopyridin-3-yl with 4-methylpiperazine under basic conditions to form the intermediate. This intermediate is then reacted with benzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylpiperazin-1-yl)pyridin-2-amine: Similar structure but lacks the phenylmethanone moiety.
4-Amino-5-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)thieno[2,3-b]pyridin-6(7H)-one: Contains a similar piperazine and pyridine structure but with additional functional groups.
Uniqueness
(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H21N3O |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
[5-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C18H21N3O/c1-14-12-16(17(22)15-6-4-3-5-7-15)13-19-18(14)21-10-8-20(2)9-11-21/h3-7,12-13H,8-11H2,1-2H3 |
InChI Key |
DEDGWXRBQNLOPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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